REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8](C)(C(OCC)=O)[C:9](OCC)=O)[C:5]([F:20])=[CH:4][N:3]=1.CC(O)=O.Cl.O>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][CH3:9])[C:5]([F:20])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C(C(=O)OCC)(C(=O)OCC)C)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the DCM layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified with flash chromatography (eluting with 100% DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |